2-Methylpropyl 4-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate
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Overview
Description
2-Methylpropyl 4-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate is an organic compound that features a benzoate ester linked to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and nitriles under acidic or basic conditions.
Esterification: The benzoate ester is formed by reacting the triazine derivative with 4-aminobenzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Final Coupling: The final step involves coupling the ester with 2-methylpropyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 4-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the triazine ring can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group on the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2-Methylpropyl 4-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 4-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoate ester may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine
- 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives
Uniqueness
2-Methylpropyl 4-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate is unique due to its specific combination of a triazine ring and a benzoate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18N4O3 |
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Molecular Weight |
302.33 g/mol |
IUPAC Name |
2-methylpropyl 4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoate |
InChI |
InChI=1S/C15H18N4O3/c1-9(2)8-22-14(21)11-4-6-12(7-5-11)16-15-17-13(20)10(3)18-19-15/h4-7,9H,8H2,1-3H3,(H2,16,17,19,20) |
InChI Key |
WBJVLIHGRFLWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=C(C=C2)C(=O)OCC(C)C |
Origin of Product |
United States |
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